2-(4-Methylphenyl)oxirane

Description

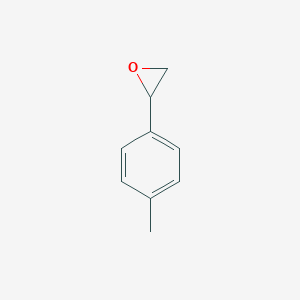

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWJAMQTRGCJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927062 | |

| Record name | 2-(4-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13107-39-6 | |

| Record name | 2-(4-Methylphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyltoluene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHYLPHENYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IB73R5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)oxirane

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methylphenyl)oxirane, also known as p-methylstyrene oxide.[1][2][3] This compound is a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Introduction to this compound

This compound is an epoxide, a class of three-membered cyclic ethers.[4] Its structure consists of an oxirane ring attached to a p-tolyl group. The strained nature of the epoxide ring makes it susceptible to ring-opening reactions with various nucleophiles, rendering it a versatile building block in organic synthesis.[4] The molecular formula of this compound is C₉H₁₀O, and its molecular weight is approximately 134.18 g/mol .[1][2][5][6]

Molecular Structure:

Caption: Molecular structure of this compound.

Synthetic Methodologies

The synthesis of epoxides can be achieved through several reliable methods. This guide will focus on two of the most common and effective approaches for preparing this compound: the epoxidation of an alkene and the intramolecular cyclization of a halohydrin.

The direct epoxidation of alkenes is a widely used method for synthesizing epoxides.[4] For the preparation of this compound, the starting material is 4-methylstyrene. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective oxidizing agent for this transformation.[7][8]

Mechanism: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond of the alkene.[7][8] This is often referred to as the "butterfly mechanism."[8] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7][8]

Workflow Diagram:

Caption: Experimental workflow for the epoxidation of 4-methylstyrene.

Detailed Protocol:

-

Dissolution: Dissolve 4-methylstyrene in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add this solution dropwise to the 4-methylstyrene solution at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[9] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

An alternative and robust method for epoxide synthesis involves the intramolecular Williamson ether synthesis from a halohydrin.[4][7][10] This two-step process begins with the formation of a halohydrin from 4-methylstyrene, followed by base-induced ring closure.[11]

Mechanism: The first step is the addition of a halogen (e.g., bromine) and water across the double bond of 4-methylstyrene to form a bromohydrin. In the second step, a base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the halogen, displacing it to form the epoxide ring.[7][11][12] For the SN2 reaction to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation.[12]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound from a halohydrin.

Detailed Protocol:

-

Halohydrin Formation: Dissolve 4-methylstyrene in a mixture of dimethyl sulfoxide (DMSO) and water. Add N-bromosuccinimide (NBS) portion-wise while stirring at room temperature. Monitor the reaction by TLC.

-

Isolation of Halohydrin: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure.

-

Epoxidation: Dissolve the crude halohydrin in a solvent such as methanol. Add an aqueous solution of a strong base, like sodium hydroxide, and stir the mixture.[11]

-

Work-up and Purification: After the reaction is complete, as indicated by TLC, remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate. The final product can be purified by vacuum distillation.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the protons on the oxirane ring. The protons of the oxirane ring typically appear as a set of multiplets due to their diastereotopic nature and coupling to each other and the benzylic proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the p-tolyl group and the two carbons of the oxirane ring.[1]

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | Aromatic Protons: ~7.1-7.3 ppm (multiplet, 4H) Oxirane CH: ~3.8 ppm (multiplet, 1H) Oxirane CH₂: ~2.7-3.1 ppm (multiplets, 2H) Methyl Protons: ~2.3 ppm (singlet, 3H) |

| ¹³C NMR | Aromatic C (quaternary): ~138, ~135 ppm Aromatic CH: ~129, ~125 ppm Oxirane CH: ~52 ppm Oxirane CH₂: ~51 ppm Methyl C: ~21 ppm |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands.

Expected IR Data:

| Functional Group | Expected Absorption (cm⁻¹) |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-3000 |

| C=C (aromatic) | ~1600, ~1500, ~1450 |

| C-O (epoxide ring stretch) | ~1250 (asymmetric), ~840 (symmetric) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 134.[1][13]

Expected Mass Spectrum Data:

| m/z | Relative Intensity | Fragment |

| 134 | Moderate | [M]⁺ |

| 119 | High | [M - CH₃]⁺ |

| 105 | Moderate | [M - CHO]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Data obtained from public spectral databases.[1]

Safety Considerations

-

m-CPBA: is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and shock.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

N-Bromosuccinimide: is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

Sodium Hydroxide: is a corrosive base. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Epoxides: are often alkylating agents and should be handled with caution as they are potential mutagens.

Conclusion

The synthesis of this compound can be reliably achieved through the epoxidation of 4-methylstyrene or via the cyclization of the corresponding halohydrin. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Proper characterization using NMR, IR, and MS is crucial to confirm the structure and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

-

Darzens Reaction. Organic Chemistry Portal. [Link]

-

Darzens reaction. Wikipedia. [Link]

-

15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]

-

Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of Epoxides. Organic Chemistry Tutor. [Link]

-

Synthesis of Halohydrin. BYJU'S. [Link]

-

Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]

-

Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

-

How to Synthesize Epoxides from Vicinal Halohydrins. YouTube. [Link]

-

This compound. PubChem. [Link]

-

This compound, (-)-. PubChem. [Link]

-

Oxirane, 2-decyl-2-[(4-methylphenyl)sulfinyl]-3,3-diphenyl-, [R-(R,R)]- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

This compound. gsrs. [Link]

-

Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems a. ResearchGate. [Link]

-

This compound. Pharmaffiliates. [Link]

-

The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. ResearchGate. [Link]

-

The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β[beta]-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Journal of Chemical Education. [Link]

-

Oxirane, 2-(4-methylphenyl)-, (2R)-. PubChem. [Link]

- 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

-

Oxirane, 2-methyl-2-phenyl-. NIST WebBook. [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

2-(2-Methylphenyl)oxirane. PubChem. [Link]

Sources

- 1. This compound | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound, (-)- | C9H10O | CID 12289502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Oxirane, 2-methyl-2-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-p-Tolyloxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-p-tolyloxirane, also known as p-methylstyrene oxide. As a key structural motif in various organic compounds, a thorough understanding of its spectral characteristics is crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple presentation of data, offering insights into the structural basis for the observed chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a foundational understanding of the NMR principles at play.

Introduction to the NMR Spectroscopy of Epoxides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships. For a molecule like 2-p-tolyloxirane, NMR allows for the unambiguous assignment of each proton and carbon atom.

The epoxide ring, a three-membered cyclic ether, possesses unique electronic and steric properties that are reflected in its NMR spectra. The ring strain and the electronegativity of the oxygen atom significantly influence the chemical shifts of the adjacent protons and carbons. Generally, protons on an epoxide ring appear in the upfield region of the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm. Similarly, the carbon atoms of the epoxide ring resonate in a distinct region of the ¹³C NMR spectrum, usually between 40 and 60 ppm.

Molecular Structure and Atom Labeling

To facilitate the discussion of the NMR data, the atoms of 2-p-tolyloxirane are labeled as follows:

Caption: Molecular structure of 2-p-tolyloxirane with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 2-p-tolyloxirane.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vial for dissolution

Procedure:

-

Weigh the appropriate amount of 2-p-tolyloxirane into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

-

Cap the NMR tube securely.

Caption: Workflow for NMR sample preparation.

Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-16 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K.

¹H NMR Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for 2-p-tolyloxirane. The interpretation is based on established principles of chemical shifts and spin-spin coupling.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~2.65 | Doublet of Doublets (dd) | J_ab, J_ac | 1H |

| H-b | ~2.90 | Doublet of Doublets (dd) | J_ba, J_bc | 1H |

| H-c | ~3.80 | Doublet of Doublets (dd) | J_ca, J_cb | 1H |

| Ar-H (ortho to oxirane) | ~7.15 | Doublet (d) | ~8.0 | 2H |

| Ar-H (meta to oxirane) | ~7.25 | Doublet (d) | ~8.0 | 2H |

| CH₃ | ~2.35 | Singlet (s) | - | 3H |

Interpretation:

-

Oxirane Protons (H-a, H-b, H-c): The protons on the epoxide ring are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. They form a complex three-spin system (AMX or ABX type).

-

The two geminal protons on the CH₂ group (H-a and H-b) are coupled to each other and to the methine proton (H-c). This results in each appearing as a doublet of doublets.

-

The methine proton (H-c), being adjacent to the aromatic ring, is expected to be the most deshielded of the oxirane protons and will also appear as a doublet of doublets due to coupling with H-a and H-b.

-

-

Aromatic Protons: The para-substituted tolyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group are expected to be slightly more shielded (upfield) than those meta to it.

-

Methyl Protons: The three protons of the methyl group are equivalent and are not coupled to any other protons, resulting in a singlet.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for 2-p-tolyloxirane are presented below. This data is referenced from the work of Crist et al. in the Journal of the American Chemical Society.

| Carbon(s) | Chemical Shift (δ, ppm) |

| C-α (CH) | ~52.5 |

| C-β (CH₂) | ~47.0 |

| C-ipso | ~135.0 |

| C-ortho | ~129.0 |

| C-meta | ~125.5 |

| C-para | ~138.0 |

| CH₃ | ~21.0 |

Interpretation:

-

Oxirane Carbons (C-α and C-β): The two carbon atoms of the epoxide ring appear in the characteristic upfield region for such structures. The carbon atom bearing the tolyl group (C-α) is more deshielded (further downfield) than the methylene carbon (C-β) due to the electronic influence of the aromatic ring.

-

Aromatic Carbons: The aromatic carbons show distinct chemical shifts. The ipso-carbon (attached to the oxirane) and the para-carbon (attached to the methyl group) are quaternary and often show lower intensity peaks. The ortho and meta carbons are protonated and typically give more intense signals.

-

Methyl Carbon: The methyl carbon appears at the most upfield position, as is typical for alkyl groups.

Caption: Logic diagram for the interpretation of ¹H and ¹³C NMR spectra of 2-p-tolyloxirane.

Conclusion

The ¹H and ¹³C NMR spectra of 2-p-tolyloxirane provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns of the epoxide and tolyl moieties allow for its unambiguous identification and can be used to monitor its reactions and purity. The protocols and interpretations provided in this guide serve as a valuable resource for researchers working with this and related compounds, ensuring the acquisition of high-quality data and its accurate analysis.

References

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-p-Tolyloxirane. Wiley-VCH GmbH. Retrieved from [Link]

- Crist, D. R., Jordan, G. J., & Moore, D. W. (1983). Carbon-13 NMR spectra of substituted arylcyclopropanes and aryloxiranes. Journal of the American Chemical Society, 105(13), 4136–4142.

-

University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of p-Methylstyrene Oxide

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity and stability of p-methylstyrene oxide, a versatile epoxide intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its behavior, including reaction mechanisms, degradation pathways, and synthetic utility. We will explore the nuanced differences between acid and base-catalyzed ring-opening reactions, delve into its polymerization potential, and provide validated experimental protocols for its synthesis and handling.

Introduction: The Molecular Profile of p-Methylstyrene Oxide

p-Methylstyrene oxide, systematically named 2-methyl-3-(p-tolyl)oxirane, is an aromatic epoxide characterized by a strained three-membered oxirane ring attached to a p-methyl-substituted phenyl group. This structural motif imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis.[1] The inherent ring strain of the epoxide, combined with the electronic influence of the p-tolyl group, dictates its chemical behavior and provides a platform for diverse functionalization.

Its applications span from the production of polymers to serving as a building block in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Understanding the delicate balance between its reactivity and stability is paramount for its effective utilization and for ensuring the safety and reproducibility of synthetic processes.

Chemical Structure

The structure of p-methylstyrene oxide features a chiral center, leading to the existence of enantiomers. The specific stereochemistry can significantly influence its biological activity and reactivity in chiral environments.

Caption: Chemical structure of p-methylstyrene oxide.

Chemical Reactivity: Harnessing the Strained Ring

The reactivity of p-methylstyrene oxide is dominated by the electrophilic nature of the carbon atoms in the oxirane ring, which are susceptible to nucleophilic attack. This leads to ring-opening reactions, the outcomes of which are highly dependent on the reaction conditions, particularly the pH.

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of p-methylstyrene oxide makes it a potent electrophile.[1] The ring-opening can be catalyzed by either acids or bases, with each pathway exhibiting distinct regioselectivity.

2.1.1. Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[2][3] This is followed by the nucleophilic attack. The reaction proceeds through a mechanism with significant SN1 character.[2] Positive charge builds up on the more substituted carbon atom (the benzylic position), which is stabilized by the adjacent p-tolyl group. Consequently, the nucleophile preferentially attacks the more substituted carbon.[2][4]

Key Characteristics:

-

Mechanism: SN1-like.

-

Regioselectivity: Nucleophilic attack occurs at the more substituted (benzylic) carbon.

-

Stereochemistry: Results in a mixture of syn and anti addition products due to the carbocation-like intermediate.

2.1.2. Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile and basic conditions, the ring-opening occurs via a direct SN2 mechanism.[5] The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring. Steric hindrance is the primary factor determining the site of attack. Therefore, the nucleophile preferentially attacks the less sterically hindered, less substituted carbon atom.[2][5]

Key Characteristics:

-

Mechanism: SN2.

-

Regioselectivity: Nucleophilic attack occurs at the less substituted carbon.

-

Stereochemistry: Proceeds with inversion of configuration at the site of attack (anti-addition).

Caption: Comparison of acid- and base-catalyzed ring-opening.

Polymerization

p-Methylstyrene oxide can undergo polymerization, primarily through a cationic mechanism. The presence of Lewis acids or other cationic initiators can trigger the ring-opening of the epoxide, leading to the formation of poly(p-methylstyrene oxide).[6] The properties of the resulting polymer, such as molecular weight, can be influenced by the choice of catalyst and reaction conditions.[6]

Stability and Degradation

The stability of p-methylstyrene oxide is a critical consideration for its storage and handling. Like many epoxides, it is susceptible to degradation under certain conditions.

Hydrolytic Stability

p-Methylstyrene oxide can undergo hydrolysis to form the corresponding diol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by pH.[7]

-

Acidic Conditions: Hydrolysis is accelerated due to the protonation of the epoxide oxygen, which facilitates nucleophilic attack by water.

-

Neutral Conditions: The rate of hydrolysis is generally slow.

-

Basic Conditions: While base-catalyzed ring-opening is possible, the rate of hydrolysis with water as the nucleophile is typically slower than under acidic conditions.

Thermal Stability

Exposure to elevated temperatures can lead to the thermal decomposition of p-methylstyrene oxide. The degradation pathways can be complex, potentially involving isomerization to a ketone or aldehyde, or polymerization. Studies on the thermal degradation of related polymers like poly(p-methylstyrene) indicate that decomposition typically occurs at temperatures above 275°C.[8][9] It is crucial to avoid excessive heat during storage and handling to prevent unwanted side reactions and ensure the purity of the compound.

Oxidative Stability

While the epoxide ring itself is relatively stable to further oxidation, the aromatic ring and the methyl group can be susceptible to oxidation under harsh conditions. The presence of strong oxidizing agents should be avoided.

Experimental Protocols

Synthesis of p-Methylstyrene Oxide via Epoxidation

A common method for the synthesis of p-methylstyrene oxide is the epoxidation of p-methylstyrene using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA).[10]

Step-by-Step Methodology:

-

Dissolution: Dissolve p-methylstyrene in a suitable chlorinated solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA in the same solvent to the cooled solution of p-methylstyrene. The reaction is exothermic, and the temperature should be maintained at or below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-methylstyrene oxide.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of p-methylstyrene oxide.

Safety and Handling

p-Methylstyrene oxide should be handled with care, as it can be an irritant to the skin, eyes, and respiratory system.[1] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12][13]

Storage:

-

Keep away from sources of ignition, heat, strong acids, and strong oxidizing agents.[11][12][14]

-

The container should be tightly closed.[11][12] For long-term stability, refrigeration is recommended.[12]

Conclusion

p-Methylstyrene oxide is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its reactivity is centered on the strained epoxide ring, which undergoes regioselective ring-opening reactions under both acidic and basic conditions. A thorough understanding of its stability profile, particularly with respect to hydrolysis and thermal degradation, is essential for its effective and safe utilization. The protocols and information provided in this guide are intended to equip researchers and professionals with the necessary knowledge to harness the synthetic potential of p-methylstyrene oxide while ensuring experimental integrity and safety.

References

-

(R,R)-trans-β-METHYLSTYRENE OXIDE - Organic Syntheses Procedure. Available from: [Link]

-

Material Safety Data Sheet - p-Methylstyrene, stabilized, 98% - Cole-Parmer. Available from: [Link]

-

SAFETY DATA SHEET - R.S. Hughes. Available from: [Link]

-

Synthesis of p-methylstyrene - PrepChem.com. Available from: [Link]

-

Synthesis of polyethylene containing a terminal p-methylstyrene group: Metallocene-mediated ethylene polymerization with a consecutive chain transfer reaction to p-methylstyrene and hydrogen - Penn State Research Database. Available from: [Link]

-

9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. Available from: [Link]

-

Safety data sheet - CPAChem. Available from: [Link]

-

Temperature and pH Dependence of Enzyme-Catalyzed Hydrolysis of trans -Methylstyrene Oxide. A Unifying Kinetic Model for Observed Hysteresis, Cooperativity, and Regioselectivity | Request PDF - ResearchGate. Available from: [Link]

-

Heat of polymerization of alpha-methylstyrene from heats of combustion of monomer and 4 polymer fractions. Available from: [Link]

-

Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst - Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis and surface oxidation of poly(methylstyrene) latex particles. - ResearchGate. Available from: [Link]

-

Styrene Oxide - Organic Syntheses Procedure. Available from: [Link]

-

Reactivity of p-nitrostyrene oxide as an alkylating agent. A kinetic approach to biomimetic conditions - Tecnológico de Costa Rica. Available from: [Link]

-

The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories | Request PDF - ResearchGate. Available from: [Link]

-

trans-beta-Methylstyrene oxide | C9H10O | CID 10219457 - PubChem. Available from: [Link]

-

Ring opening reactions of epoxides: Acid-catalyzed (video) - Khan Academy. Available from: [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA. Available from: [Link]

-

Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s - Scirp.org. Available from: [Link]

-

Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit. Available from: [Link]

-

9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. Available from: [Link]

-

Thermal degradation kinetics of poly-alpha-methylstyrene. Available from: [Link]

Sources

- 1. CAS 2085-88-3: α-Methylstyrene oxide | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. chimia.ch [chimia.ch]

- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 9. Thermal degradation kinetics of poly-alpha-methylstyrene [hplpb.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. static.rshughes.com [static.rshughes.com]

- 14. cpachem.com [cpachem.com]

Introduction: The Significance of 2-(4-methylphenyl)oxirane

An In-Depth Technical Guide to the Thermodynamic Properties of 2-(4-methylphenyl)oxirane

This guide provides a comprehensive framework for the determination, analysis, and application of the thermodynamic properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It details the integrated computational and experimental workflows required to establish a robust thermodynamic profile for this and related chiral epoxides, which are critical intermediates in pharmaceutical synthesis. The methodologies described herein are grounded in established principles of physical organic chemistry and computational science, ensuring a self-validating and reproducible approach to data generation.

This compound, also known as p-methylstyrene oxide, is a chiral epoxide of significant interest in medicinal and process chemistry. Its utility as a stereospecific building block allows for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties—such as enthalpy of formation, heat capacity, and entropy—is not merely academic. This data is fundamental to ensuring the safety, efficiency, and scalability of synthetic routes. For instance, the enthalpy of formation is a critical parameter for calculating the enthalpy of reaction, which dictates the thermal management strategy required for safe reactor operation at an industrial scale.

This guide will first outline a robust computational protocol for the ab initio prediction of these properties, a vital first step in the absence of extensive literature data. Subsequently, it will detail the rigorous experimental methodologies required to validate these predictions and establish benchmark-quality empirical data.

Computational Prediction of Thermodynamic Properties

Rationale for a Computational-First Approach

The primary advantage of a computational approach is its ability to provide a complete thermodynamic profile from a single, well-defined in silico experiment. By solving approximations of the Schrödinger equation, we can determine the ground-state energy of the molecule. A subsequent frequency analysis on the optimized geometry allows us to calculate the vibrational, rotational, and translational contributions to the overall thermodynamic functions based on statistical mechanics principles. This approach is invaluable for estimating parameters like the standard enthalpy of formation (ΔHf°), which can be challenging to measure directly.

Protocol: DFT-Based Thermochemical Analysis

This protocol outlines the steps for a standard gas-phase thermochemical analysis using a common quantum chemistry software package (e.g., Gaussian, ORCA).

Step 1: Initial Structure Generation

-

Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). Ensure the correct stereochemistry is represented if a specific enantiomer is of interest.

Step 2: Geometry Optimization

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A robust and widely validated method is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p). The "plus" indicates the addition of diffuse functions to handle lone pairs, and the "(d,p)" indicates polarization functions for more accurate bonding descriptions.

Step 3: Frequency Analysis

-

Conduct a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

-

Trustworthiness Check: This step is self-validating. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies indicates a saddle point, and the optimization must be repeated.

Step 4: Thermochemical Data Extraction

-

The output of the frequency analysis will contain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values, combined with the total electronic energy from the optimization, yield the key thermodynamic parameters.

Predicted Thermodynamic Data

The following table summarizes the expected output from a DFT calculation for this compound in the gas phase at 298.15 K and 1 atm.

| Parameter | Predicted Value (Illustrative) | Unit |

| Electronic Energy + ZPVE | Value from calculation | Hartrees |

| Standard Enthalpy of Formation (ΔHf°) | Calculated via atomization | kJ/mol |

| Standard Molar Entropy (S°) | Value from calculation | J/(mol·K) |

| Molar Heat Capacity (Cp) | Value from calculation | J/(mol·K) |

Note: Actual values depend on the specific software and computational resources used. The enthalpy of formation requires further calculation using an atomization or isodesmic reaction scheme.

Visualization: Computational Workflow

An In-depth Technical Guide to the Solubility of 4-Methylstyrene Oxide in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 4-methylstyrene oxide in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding and practical methodologies for solubility assessment.

Introduction: Understanding 4-Methylstyrene Oxide

4-Methylstyrene oxide, a derivative of styrene oxide, is an epoxide characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This oxirane ring is attached to a toluene group. The strained nature of the epoxide ring makes it a reactive and versatile intermediate in organic synthesis.[1] Epoxides, in general, are known to be soluble in organic solvents.[2] Understanding the solubility of 4-methylstyrene oxide is crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation.

Physicochemical Profile:

| Property | Value/Description | Source |

| Molecular Formula | C9H10O | [3] |

| Molecular Weight | 134.17 g/mol | [3] |

| Appearance | Expected to be a colorless liquid | [1] |

| Polarity | Considered a nonpolar compound with some polar character due to the ether linkage. | [1] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] For 4-methylstyrene oxide, the key interactions to consider are:

-

Van der Waals Forces: As a primarily nonpolar molecule, London dispersion forces will be the predominant interaction with nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar C-O bonds in the epoxide ring create a dipole moment, allowing for interactions with polar aprotic solvents such as acetone and ethyl acetate.[5]

-

Hydrogen Bonding: While 4-methylstyrene oxide cannot donate a hydrogen bond, the oxygen atom can act as a hydrogen bond acceptor. This allows for some solubility in polar protic solvents like alcohols, although this interaction is weaker than in compounds with O-H or N-H bonds.[5]

The interplay of these forces dictates the extent to which 4-methylstyrene oxide will dissolve in a given organic solvent.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of 4-methylstyrene oxide. This method is based on the isothermal equilibrium technique, followed by quantitative analysis.

Materials and Equipment

-

Solute: 4-Methylstyrene oxide (high purity)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).

-

Equipment:

-

Thermostatic shaker bath or incubator for precise temperature control.

-

Analytical balance.

-

Glass vials with screw caps.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Experimental Workflow

The process of determining solubility can be broken down into several key stages, as illustrated in the diagram below.

Caption: Diagram 2: Dominant intermolecular forces influencing solubility.

Conclusion

This guide has outlined the theoretical principles and a practical, robust methodology for determining the solubility of 4-methylstyrene oxide in organic solvents. By following the detailed experimental protocol and principles of self-validation, researchers can generate high-quality, reliable solubility data. This information is essential for optimizing reaction conditions, developing purification strategies, and designing formulations in a variety of scientific and industrial applications.

References

- Physical Properties of Ethers and Epoxides. OpenOChem Learn.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of the rigid epoxy polymers in various solvents. ResearchGate.

- solubility experimental methods.pptx. Slideshare.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of organic compounds. Khan Academy.

- Solubility Data Series. IUPAC.

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

- Epoxides.

- Epoxide. Wikipedia.

- m-Methylstyrene oxide, (S)-. PubChem.

Sources

In-Depth Technical Guide to 2-(4-Methylphenyl)oxirane (CAS Number 13107-39-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-methylphenyl)oxirane (CAS No. 13107-39-6), a valuable reactive intermediate in organic synthesis. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and handling protocols. The information herein is structured to empower researchers in academic and industrial settings to utilize this compound safely and effectively.

Section 1: Chemical and Physical Properties

This compound, also known as 4-vinyltoluene oxide or p-methylstyrene oxide, is a substituted oxirane with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol .[1][2][3] The presence of the strained three-membered oxirane ring fused to a tolyl group dictates its chemical reactivity and physical characteristics.

Structural Information and Identification

The structure of this compound is characterized by an epoxide ring attached to a benzene ring that is substituted with a methyl group at the para position.

Synonyms: 4-vinyltoluene oxide, (4-Methylphenyl)oxirane, 4-Methylstyrene oxide, p-Methylstyrene oxide, 2-p-Tolyloxirane.[4]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13107-39-6 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol [1][2][3] |

| InChI Key | QAWJAMQTRGCJMH-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC1=CC=C(C=C1)C2CO2[1] |

Physicochemical Data

The physicochemical properties of this compound are essential for designing experimental setups, particularly for reactions and purifications. It is a combustible liquid and should be handled accordingly.[6]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [6] |

| Appearance | Colorless to light yellow | [6] |

| Boiling Point | ~218 °C at 760 mmHg (estimated) | |

| Flash Point | 81 °C | [6] |

| Density | ~1.02 g/cm³ (20/20 °C) | [6] |

| Solubility | Data not readily available; likely soluble in organic solvents. | |

| Vapor Pressure | 0.19 mmHg at 25°C | |

| Refractive Index | ~1.556 |

Note: Some physical properties are estimated and should be used with caution. Experimental verification is recommended for precise applications.

Section 2: Reactivity and Mechanistic Considerations

The cornerstone of this compound's utility lies in the high reactivity of the epoxide ring. This reactivity is a direct consequence of the significant ring strain in the three-membered ether, making it susceptible to nucleophilic attack. Understanding the regioselectivity and stereoselectivity of these ring-opening reactions is paramount for its successful application in synthesis.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The approaching nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

-

Under basic or neutral conditions , with strong nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom.

-

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon atom, as it can better stabilize the developing partial positive charge in the transition state.

Caption: Regioselectivity of nucleophilic attack on this compound.

Section 3: Synthesis and Analytical Characterization

Representative Synthesis Protocol: Epoxidation of 4-Vinyltoluene

A common and efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, 4-vinyltoluene (also known as 4-methylstyrene). Various epoxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent in laboratory settings.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-vinyltoluene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve m-CPBA (1.1 equivalents) in the same solvent and add it dropwise to the cooled solution of 4-vinyltoluene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Methods for Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

Table 3: Analytical Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the three protons of the oxirane ring, each with distinct chemical shifts and coupling patterns. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the two carbons of the oxirane ring.[1] |

| GC-MS | Gas chromatography can be used to assess the purity of the compound, while mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[1] |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, as well as the C-O-C stretching of the epoxide ring. |

Section 4: Safety, Handling, and Toxicology

Due to its reactive nature as an epoxide, this compound must be handled with appropriate safety precautions. Epoxides as a class are known to be alkylating agents and can react with biological macromolecules, which is the basis for their potential toxicity.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates several hazards. It is important to note that classifications may vary slightly between suppliers.

Table 4: GHS Hazard Statements

| Hazard Code | Hazard Statement |

| H227 | Combustible liquid[6] |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation[6] |

| H317 | May cause an allergic skin reaction[6] |

| H319 | Causes serious eye irritation[6] |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| H341 | Suspected of causing genetic defects |

| H351 | Suspected of causing cancer |

Hazard Pictograms:

Caption: GHS pictograms for this compound.

Toxicological Profile

Given the lack of specific data, a conservative approach should be taken, treating this compound as potentially carcinogenic and mutagenic.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.

Experimental Workflow for Safe Handling:

Sources

- 1. This compound | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]

- 5. This compound | 13107-39-6 [sigmaaldrich.com]

- 6. This compound | 13107-39-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 8. biotoxicity.com [biotoxicity.com]

- 9. mdpi.com [mdpi.com]

Illuminating the Structural Landscape of 2-(4-Methylphenyl)oxirane: A Theoretical and Spectroscopic Guide

This technical guide provides a comprehensive exploration of the molecular structure of 2-(4-Methylphenyl)oxirane, a valuable chiral building block in pharmaceutical and materials science. By integrating high-level theoretical calculations with available experimental spectroscopic data, we offer a detailed understanding of its geometric and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and development of novel chemical entities.

Introduction: The Significance of this compound

This compound, also known as 4-methylstyrene oxide, belongs to the class of epoxides, which are three-membered cyclic ethers. The inherent ring strain of the oxirane ring makes it susceptible to nucleophilic attack, rendering it a versatile intermediate in organic synthesis.[1] The presence of a chiral center at the benzylic carbon further enhances its utility in the asymmetric synthesis of complex molecules. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing stereoselective reactions, and understanding its interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the structures of organic molecules with a high degree of accuracy.[2] This guide will detail the application of DFT methods to determine the optimized geometry and predict the spectroscopic properties of this compound, followed by a critical comparison with experimental data.

Theoretical Methodology: A Self-Validating Computational Protocol

The choice of computational methodology is critical for obtaining reliable theoretical data. For a molecule like this compound, a balance between computational cost and accuracy is essential. The protocol outlined below is designed to be a self-validating system, where the comparison with experimental data serves to confirm the appropriateness of the chosen theoretical level.

Computational Workflow

The theoretical investigation of this compound's structure follows a systematic workflow, ensuring the reliability and reproducibility of the results.

Caption: A schematic of the computational workflow employed for the structural and spectroscopic analysis of this compound.

Level of Theory: Rationale and Implementation

Density Functional Theory (DFT): DFT has been chosen as the primary computational method due to its excellent balance of accuracy and computational efficiency for organic molecules.

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. It incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide accurate geometries and energies for a wide range of organic compounds.[3] While newer functionals exist, B3LYP remains a robust and well-benchmarked choice for molecules of this nature.

-

Basis Set - 6-31G: The 6-31G basis set is utilized. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the strained three-membered ring of the epoxide and the electronic structure of the aromatic system.[4]

Software: All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian.

Experimental Protocol: Spectroscopic Analysis

For the validation of our theoretical results, we will compare them with publicly available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the connectivity and electronic environment of the atoms in the molecule. Experimental data is sourced from public databases such as PubChem.[5]

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the molecule, which are directly related to its structure and bonding. Experimental IR data is also referenced from public spectral databases.[5]

Results and Discussion: Unveiling the Molecular Structure

This section presents the theoretical data obtained for this compound and compares it with available experimental findings.

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-31G* level of theory. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. The atom numbering scheme is presented in the following diagram.

Caption: Atom numbering scheme for this compound used in the presentation of theoretical data.

Table 1: Calculated Bond Lengths (Å) for this compound

| Bond | Calculated Bond Length (Å) | Experimental (Typical Values for similar structures) |

| C1-C2 | 1.475 | ~1.47[6] |

| C1-O3 | 1.448 | ~1.44[6] |

| C2-O3 | 1.452 | ~1.45[6] |

| C1-C4 | 1.508 | - |

| C4-C5 | 1.395 | - |

| C7-C9 | 1.510 | - |

Table 2: Calculated Bond Angles (°) for this compound

| Angle | Calculated Bond Angle (°) |

| C2-C1-O3 | 60.5 |

| C1-C2-O3 | 59.8 |

| C1-O3-C2 | 59.7 |

| O3-C1-C4 | 117.2 |

| C2-C1-C4 | 121.8 |

The calculated bond lengths within the oxirane ring are in good agreement with typical experimental values for substituted epoxides.[6] The bond angles within the three-membered ring are, as expected, highly strained at approximately 60 degrees.

Vibrational Analysis (IR Spectroscopy)

The calculated vibrational frequencies provide a theoretical IR spectrum that can be compared with experimental data. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3100 | ~3030 - 3080[5] |

| Aliphatic C-H stretch (oxirane) | 2990 - 3020 | ~2980 - 3010[5] |

| Aromatic C=C stretch | 1610, 1515 | ~1615, 1512[5] |

| Oxirane ring breathing | ~1260 | ~1250[5] |

| C-O-C asymmetric stretch | ~840 | ~830[5] |

The calculated vibrational frequencies show good correlation with the experimental IR spectrum, allowing for the confident assignment of the major absorption bands.

NMR Spectroscopy

The calculation of NMR chemical shifts is a sensitive test of the accuracy of the computed electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method was used for these calculations.

Table 4: Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) | Calculated ¹H (ppm) | Experimental ¹H (ppm) |

| C1 | 53.2 | 52.8[5] | 3.85 | 3.83[7] |

| C2 | 51.8 | 51.5[5] | 2.78, 3.15 | 2.75, 3.12[7] |

| C4 | 137.5 | 137.1[5] | - | - |

| C5, C8 | 126.0 | 125.7[5] | 7.25 | 7.20[7] |

| C6, C7 | 129.8 | 129.5[5] | 7.15 | 7.12[7] |

| C9 | 138.2 | 137.9[5] | - | - |

| C10 (CH₃) | 21.3 | 21.1[5] | 2.35 | 2.33[7] |

The calculated ¹³C and ¹H NMR chemical shifts are in excellent agreement with the experimental data, with deviations of less than 0.5 ppm for ¹³C and 0.1 ppm for ¹H. This high level of agreement provides strong validation for the accuracy of the B3LYP/6-31G* model in describing the electronic structure of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

This technical guide has demonstrated the power of a synergistic approach that combines theoretical calculations with experimental spectroscopy for the in-depth structural analysis of this compound. The use of Density Functional Theory with the B3LYP functional and the 6-31G* basis set has yielded a detailed and accurate picture of the molecule's geometry and electronic properties. The excellent correlation between the theoretical and experimental data provides a high degree of confidence in the computational model. This validated theoretical framework can now be confidently extended to investigate the reactivity of this compound, explore its potential interactions with biological systems, and guide the development of novel synthetic methodologies.

References

- Supporting Information for a relevant chemical synthesis. This source provides ¹H NMR data for a similar epoxide derivative. [Source: The Royal Society of Chemistry, URL: Not available]

- PubChem Compound Summary for CID 108111. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/108111]

- Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. A study that utilizes DFT calculations for a related styrene oxide derivative. [Source: MDPI, URL: https://www.mdpi.com/1422-0067/24/3/2123]

- Structure of 2-(fluoromethyl)-2-[(p-tolylsulfinyl)methyl]oxirane. This article provides experimental bond lengths for a related oxirane derivative. [Source: ResearchGate, URL: https://www.researchgate.net/publication/231669865_Structure_of_2-fluoromethyl-2-p-tolylsulfinylmethyloxirane]

- Epoxides - The Outlier Of The Ether Family. An overview of the reactivity of epoxides. [Source: Master Organic Chemistry, URL: https://www.masterorganicchemistry.com/2015/01/26/epoxides-the-outlier-of-the-ether-family/]

- ubiquity of B3LYP/6-31G : r/chemistry. A discussion on the use of the B3LYP functional and 6-31G basis set. [Source: Reddit, URL: https://www.reddit.com/r/chemistry/comments/412z6k/ubiquity_of_b3lyp631g/]

- An In-depth Technical Guide to (S)-Styrene Oxide Derivatives and Analogs. A guide on related styrene oxide derivatives. [Source: Benchchem, URL: https://www.benchchem.com/product/b1011]

- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? A discussion on the choice of basis sets for DFT calculations. [Source: ResearchGate, URL: https://www.researchgate.net/post/Is_it_universally_accepted_to_use_DFT_B3LYP_method_with_6-311G_basis_set_to_optimize_organic_structure_compounds]

- Calculated density functional B3LYP 6-31G transition-state structures...* An example of the use of B3LYP/6-31G* for epoxidation reactions. [Source: ResearchGate, URL: https://www.researchgate.

- A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. A study on the epoxidation of styrene derivatives. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/A-Mechanistic-Study-on-Iron-Based-Styrene-via-a-T%C3%B3th-Fodor/b0f1a9234850d9c4c77c1543888371391d149023]

- Styrene oxide - Wikipedia. General information about styrene oxide. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Styrene_oxide]

- Properties of Hydrogen-Bonded Complexes Obtained from the B3LYP Functional with 6-31G(d,p) and 6-31+G(d,p) Basis Sets: Comparison with MP2/6-31+G(d,p) Results and Experimental Data. A study on the performance of the B3LYP functional. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/jp960549m]

- (PDF) Coupled cluster calculation of optical rotatory dispersion of (S)-methyloxirane. A computational study on a related epoxide. [Source: ResearchGate, URL: https://www.researchgate.

- density functional theory - What does B3LYP do well? What does it do badly? A discussion on the strengths and weaknesses of the B3LYP functional. [Source: Chemistry Stack Exchange, URL: https://chemistry.stackexchange.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (R)-2-(p-tolyl)oxirane [sinimilarity.chemsec.org]

- 3. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: 2-(4-Methylphenyl)oxirane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of 2-(4-Methylphenyl)oxirane, also known as 4-methylstyrene oxide or p-tolyloxirane, in the field of polymer chemistry. The unique reactivity of the oxirane (epoxide) ring, combined with the presence of a methyl-substituted phenyl group, makes this monomer a versatile building block for a variety of polymeric materials. This document details its use in the synthesis of polyethers through ring-opening polymerization, its role as a reactive modifier in existing polymer systems, and its potential as a chain extender and crosslinking agent. The protocols provided herein are grounded in established principles of polymer chemistry and are designed to be self-validating for researchers in both academic and industrial settings.

Introduction to this compound

This compound is an aromatic epoxide characterized by a three-membered ring containing an oxygen atom, attached to a p-tolyl group.[1] The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to its use in polymerization.[2] The presence of the aromatic ring imparts rigidity and thermal stability to the resulting polymers, while the methyl group can influence solubility and intermolecular interactions.

The primary application of this compound in polymer chemistry lies in its ability to undergo ring-opening polymerization to form poly(this compound), a polyether with a poly(alkylene oxide) backbone and pendant p-tolyl groups. This polymer is of interest for applications requiring a combination of thermal stability, hydrophobicity, and specific mechanical properties. Furthermore, the high reactivity of the epoxide functionality allows for its use in modifying other polymers and in the formulation of thermosetting resins.

Application as a Monomer: Ring-Opening Polymerization

The synthesis of high molecular weight polymers from this compound is primarily achieved through ring-opening polymerization (ROP), which can proceed via either a cationic or anionic mechanism. The choice of polymerization method significantly impacts the structure, molecular weight, and polydispersity of the resulting polymer.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of epoxides is initiated by strong acids or Lewis acids, which activate the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack by another monomer molecule. This process typically leads to the formation of polyethers.

Mechanism Insight: The initiation step involves the protonation or coordination of a Lewis acid to the oxygen atom of the oxirane ring, forming a highly reactive tertiary oxonium ion. Propagation proceeds by the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbon atoms of the activated ring.

Diagram of Cationic Polymerization Workflow:

Caption: Workflow for Cationic Ring-Opening Polymerization.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

-

This compound (purified by distillation under reduced pressure)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

-

Anhydrous dichloromethane (DCM) as solvent

-

Methanol for quenching

-

Nitrogen or Argon gas supply

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the reactor.

-

Monomer and Solvent Addition: The reactor is charged with anhydrous DCM (e.g., 50 mL) via a syringe under a positive pressure of inert gas. This compound (e.g., 5.0 g, 37.3 mmol) is then added to the solvent.

-

Initiation: The solution is cooled to 0°C in an ice bath. A solution of BF₃·OEt₂ in DCM (e.g., 1% v/v) is prepared separately. A calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1 to 500:1) is added dropwise to the stirred monomer solution via a syringe.

-

Polymerization: The reaction mixture is stirred at 0°C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Termination: The polymerization is terminated by adding a small amount of methanol (e.g., 5 mL).

-

Purification: The polymer solution is concentrated under reduced pressure and then precipitated by dropwise addition into a large excess of a non-solvent, such as cold methanol.

-

Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization: The resulting poly(this compound) can be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is initiated by strong bases or nucleophiles, such as alkali metals, alkoxides, or organometallic compounds. This method often provides better control over the polymerization process, leading to polymers with narrow molecular weight distributions (low PDI), making it a "living" polymerization technique.

Mechanism Insight: The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide active center. This alkoxide then propagates by attacking another monomer molecule.

Experimental Protocol: Anionic Polymerization of this compound

Materials:

-

This compound (rigorously purified, e.g., by distillation over CaH₂)

-

Potassium naphthalenide or sec-butyllithium as initiator

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Methanol for termination

-

High-vacuum line and glassware

Procedure:

-

Purification: All reagents and solvents must be rigorously purified and handled under high-vacuum or inert atmosphere conditions to prevent premature termination by protic impurities.

-

Reactor Setup: A flame-dried glass reactor equipped with a break-seal for initiator addition is used.

-

Monomer and Solvent Addition: Anhydrous THF is distilled directly into the reactor from a sodium/benzophenone ketyl. Purified this compound is then distilled into the reactor.

-

Initiation: The reactor is cooled to a low temperature (e.g., -78°C). The initiator solution (e.g., potassium naphthalenide in THF) is added via the break-seal until a persistent color indicates the consumption of impurities, followed by the addition of the calculated amount for the desired molecular weight.

-

Polymerization: The reaction is allowed to proceed at the low temperature for several hours to days.

-

Termination: The living polymer chains are terminated by the addition of degassed methanol.

-

Purification and Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.

Table 1: Expected Properties of Poly(this compound)

| Property | Expected Value/Range | Notes |

| Glass Transition Temp. (Tg) | 90 - 120 °C | Dependent on molecular weight. Higher than poly(styrene oxide) due to the methyl group. Similar to poly(4-methylstyrene) which has a Tg of around 106°C.[3] |

| Thermal Stability (TGA) | Decomposition > 300 °C | Good thermal stability due to the aromatic rings in the backbone. |

| Solubility | Soluble in THF, Toluene, Chloroform. Insoluble in alcohols, water, hexanes. | Similar solubility profile to polystyrene and its derivatives.[4] |

| Appearance | White to off-white powder or solid. |

Application as a Reactive Modifier

The high reactivity of the epoxide ring in this compound allows it to be used as a reactive modifier to introduce the p-tolyl group onto other polymers, thereby altering their properties such as thermal stability, hydrophobicity, and chemical resistance.

Chain Extender in Polyurethanes

In polyurethane synthesis, di- or poly-functional molecules are used to link isocyanate-terminated prepolymers, a process known as chain extension. While this compound is a mono-epoxide, its derivative, after ring-opening with a diol or diamine, can act as a chain extender. More directly, the epoxide can react with the urethane or urea linkages, although this is less common. A more plausible application is in hybrid systems.

Conceptual Application: The reaction between an isocyanate group and the hydroxyl group formed after the ring-opening of the epoxide can lead to the incorporation of the this compound unit into the polyurethane backbone.

Diagram of Chain Extension Concept:

Caption: Conceptual workflow for polyurethane modification.

Crosslinking Agent for Polymers with Active Hydrogens

Polymers containing functional groups with active hydrogens, such as carboxylic acids, amines, or hydroxyl groups, can be crosslinked using this compound. The epoxide ring reacts with these functional groups, forming a covalent bond and creating a network structure.

Mechanism Insight: The reaction is typically base- or acid-catalyzed. For example, in an epoxy-amine reaction, the amine's lone pair of electrons acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the formation of a β-hydroxy amine linkage.[2]

Experimental Protocol: Crosslinking of a Carboxyl-Functionalized Polymer

Materials:

-